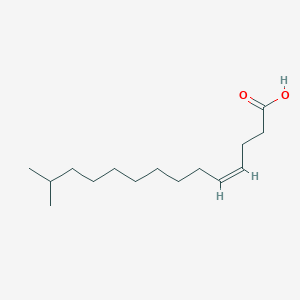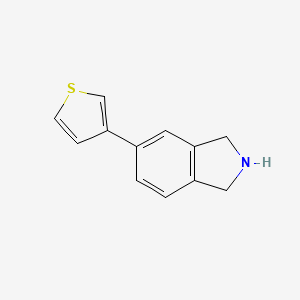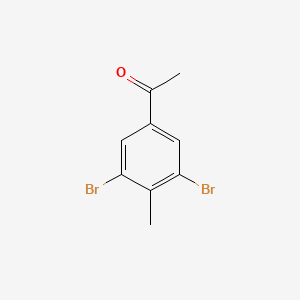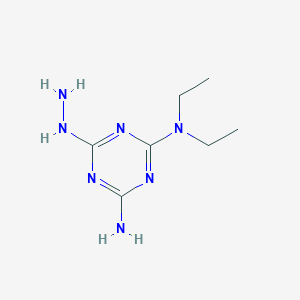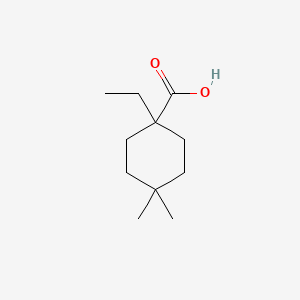
1-Ethyl-4,4-dimethylcyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4,4-dimethylcyclohexane-1-carboxylic acid is an organic compound with a cyclohexane ring structure It is characterized by the presence of an ethyl group and two methyl groups attached to the cyclohexane ring, along with a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4,4-dimethylcyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of linear alkanes.
Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions. For example, the Friedel-Crafts alkylation reaction can be used to introduce the ethyl group, while the methyl groups can be added through methylation reactions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-4,4-dimethylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The ethyl and methyl groups can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a catalyst, while nitration can be achieved using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-4,4-dimethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound can be used in studies of metabolic pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4,4-dimethylcyclohexane-1-carboxylic acid depends on its interactions with molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the cyclohexane ring provides hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, and other biomolecules, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethylcyclohexane: Lacks the ethyl and carboxylic acid groups, making it less reactive.
4-Ethylcyclohexane-1-carboxylic acid: Similar structure but lacks the additional methyl groups.
Cyclohexane-1-carboxylic acid: Lacks both the ethyl and methyl groups, resulting in different chemical properties.
Uniqueness
1-Ethyl-4,4-dimethylcyclohexane-1-carboxylic acid is unique due to the combination of its substituents, which confer specific steric and electronic properties. These features make it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and interactions.
Propiedades
Fórmula molecular |
C11H20O2 |
|---|---|
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
1-ethyl-4,4-dimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2/c1-4-11(9(12)13)7-5-10(2,3)6-8-11/h4-8H2,1-3H3,(H,12,13) |
Clave InChI |
XLMWQXRXEOKNRN-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC(CC1)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B15251920.png)
![9,10-Anthracenedione, 1-amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-[(2,4,6-trimethylphenyl)amino]-](/img/structure/B15251933.png)
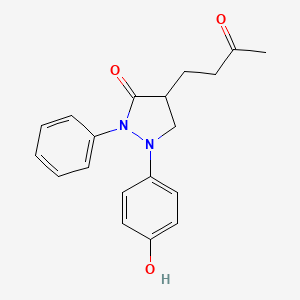
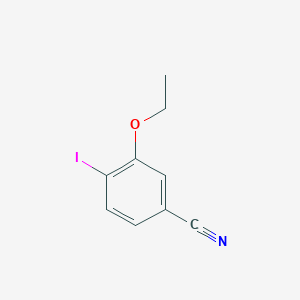
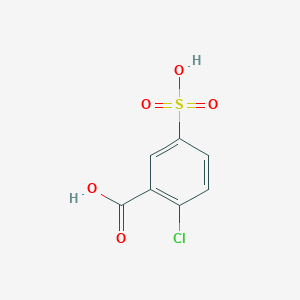
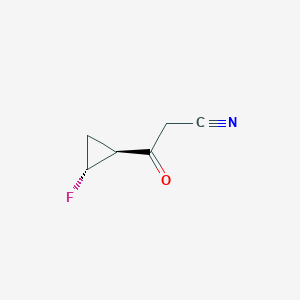
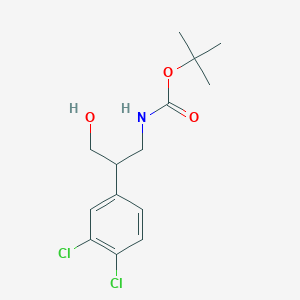
![2-([4,4'-Bipyridin]-2-yl)acetonitrile](/img/structure/B15251986.png)
